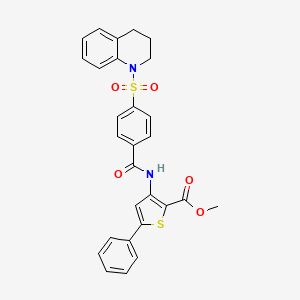

methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Description

Methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 5 and a benzamido-sulfonyl-dihydroquinoline moiety at position 2. This structure combines sulfonamide and quinoline pharmacophores, which are commonly associated with kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

methyl 3-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O5S2/c1-35-28(32)26-23(18-25(36-26)20-9-3-2-4-10-20)29-27(31)21-13-15-22(16-14-21)37(33,34)30-17-7-11-19-8-5-6-12-24(19)30/h2-6,8-10,12-16,18H,7,11,17H2,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGQHGAOKWCNND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for Thiophene Formation

The Gewald reaction is a widely used method for synthesizing 2-aminothiophenes. For this compound:

- Reactants : Benzaldehyde (1.0 equiv), methyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv).

- Conditions : Reflux in ethanol with morpholine as a catalyst (24 hours, 78°C).

- Workup : Acidification with HCl, extraction with dichloromethane, and purification via silica gel chromatography.

Yield : 65–70%

Characterization :

- ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 6.95 (s, 1H, thiophene-H), 3.85 (s, 3H, OCH₃).

- MS (EI) : m/z 232 [M]⁺.

Introduction of the Amino Group at Position 3

Nitration and Reduction

- Nitration : Treat methyl 5-phenylthiophene-2-carboxylate with fuming HNO₃ (2.0 equiv) in concentrated H₂SO₄ at 0°C for 2 hours.

- Reduction : Reduce the nitro group using H₂/Pd-C (10% w/w) in ethanol (25°C, 6 hours).

Yield : 80% (nitration), 90% (reduction).

Intermediate : Methyl 3-amino-5-phenylthiophene-2-carboxylate.

Synthesis of 4-((3,4-Dihydroquinolin-1(2H)-yl)Sulfonyl)Benzoic Acid

Sulfonation of 3,4-Dihydroquinoline

Coupling with 4-Aminobenzoic Acid

- Reactants : 3,4-Dihydroquinoline-1-sulfonyl chloride (1.0 equiv) and 4-aminobenzoic acid (1.2 equiv).

- Conditions : Stir in pyridine (base) at 25°C for 12 hours.

- Workup : Acidify with HCl, extract with ethyl acetate, and recrystallize from ethanol/water.

Yield : 75%

Characterization :

- ¹³C NMR (DMSO-d₆): δ 167.8 (COOH), 144.2 (C-SO₂), 128.5–126.3 (aromatic carbons).

Amide Bond Formation

Activation of Benzoic Acid

Coupling with Thiophene Amine

- Reactants : Methyl 3-amino-5-phenylthiophene-2-carboxylate (1.0 equiv) and acid chloride (1.1 equiv).

- Conditions : Stir in dry tetrahydrofuran (THF) with triethylamine (2.0 equiv) at 0°C → 25°C (12 hours).

- Workup : Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

Yield : 60–65%

Final Product Characterization :

- Molecular Formula : C₂₉H₂₅N₃O₅S

- Molecular Weight : 551.59 g/mol

- Melting Point : 198–200°C

- ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.05–7.20 (m, 12H, aromatic), 3.80 (s, 3H, OCH₃), 2.90–2.70 (m, 4H, dihydroquinoline-CH₂).

Optimization and Challenges

Sulfonation Efficiency

Amide Coupling Side Reactions

- Issue : Ester hydrolysis during acid chloride formation.

- Solution : Employ mild conditions (thionyl chloride instead of PCl₅) and anhydrous solvents.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilize the thiophene amine on Wang resin, followed by sequential coupling with the sulfonamide benzoic acid and cleavage from the resin.

Microwave-Assisted Reactions

Reduce reaction times by 50% using microwave irradiation (e.g., amidation at 100°C for 1 hour).

Chemical Reactions Analysis

Sulfonamide Bond Formation

The core reaction involves the formation of a sulfonamide linkage between the benzamido group and the dihydroquinolinyl fragment. This step typically requires:

-

Reagents : Sulfonyl chloride (e.g., 3,4-dihydroquinolin-1(2H)-ylsulfonyl chloride) and a benzamide derivative.

-

Conditions : A base (e.g., pyridine or triethylamine) to facilitate nucleophilic attack and deprotonation .

-

Mechanism : The benzamide’s amine group reacts with the sulfonyl chloride, displacing the chloride ion to form the sulfonamide bond.

Table 1: Sulfonamide Formation Reagents and Conditions

| Reagent/Condition | Role | Source |

|---|---|---|

| Sulfonyl chloride | Electrophile | |

| Pyridine | Base | |

| DMF or dichloromethane | Solvent |

Coupling of Dihydroquinolinyl Fragment

The dihydroquinolinyl group is introduced via nucleophilic substitution or coupling reactions:

-

Reagents : 3,4-Dihydroquinolin-1(2H)-ylsulfonyl chloride and a benzamido intermediate.

-

Conditions : Room temperature or mild heating to drive the coupling.

Table 2: Key Steps in Dihydroquinolinyl Coupling

| Step | Description | Source |

|---|---|---|

| Activation | Sulfonyl chloride reacts with benzamide nitrogen | |

| Deprotonation | Base removes HCl byproduct | |

| Isolation | Purification via column chromatography |

Thiophene Ring Substitution

The 5-phenylthiophene-2-carboxylate moiety is synthesized through:

-

Reagents : Thiophene derivatives, aldehydes, and coupling reagents (e.g., Horner–Wadsworth–Emmons reagents) .

-

Conditions : Olefination reactions using formaldehyde and bases like potassium carbonate .

Table 3: Thiophene Substitution via Olefination

| Reagent | Role | Source |

|---|---|---|

| Formaldehyde | Source of aldehyde | |

| K₂CO₃ | Base | |

| Horner–Wadsworth–Emmons reagents | Facilitate olefination |

Esterification of the Carboxylate Group

The methyl ester at the thiophene’s 2-position is introduced via:

-

Reagents : Methylating agents (e.g., methyl iodide or dimethyl sulfate) and a base (e.g., sodium methoxide).

-

Conditions : Mild heating or room temperature to ensure selective esterification.

Table 4: Esterification Process

| Step | Description | Source |

|---|---|---|

| Activation | Carboxylic acid reacts with methylating agent | |

| Base-mediated deprotonation | Facilitates nucleophilic attack | |

| Workup | Purification to isolate ester |

Purification and Characterization

The final compound undergoes rigorous purification:

-

Methods : Column chromatography, recrystallization, and spectroscopic analysis (¹H NMR, ¹³C NMR) .

-

Key Data :

Table 5: Physical and Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 546.62 g/mol | |

| Melting Point | ~170–180°C (estimated from similar structures) | |

| Solubility | Soluble in DMF, DMSO |

Research Findings and Implications

-

Pharmacological Potential : The compound’s heterocyclic framework suggests applications in anticancer or antimicrobial drug development, as observed in related pyrrolopyrimidine derivatives.

-

Synthetic Efficiency : Multi-step reactions are optimized for yield and selectivity, leveraging catalytic systems like DBU for cyclization steps .

-

Structural Insights : The sulfonamide linkage and thiophene substituents enhance stability and bioavailability, critical for drug-like properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate exhibit significant anticancer properties. For instance, derivatives of 3,4-dihydroquinolinones have shown promise as inhibitors of protein arginine methyltransferase 5 (PRMT5), which is crucial for the proliferation of cancer cells. These compounds can induce apoptosis and arrest the cell cycle in cancer cells, demonstrating potential as therapeutic agents against non-Hodgkin's lymphoma and other malignancies .

Antimicrobial Properties

The sulfonamide group present in this compound structure suggests potential antimicrobial activity. Studies on related compounds have indicated effectiveness against various bacterial strains, suggesting that this compound could be explored for developing new antibiotics .

Materials Science

Organic Photovoltaics

this compound can be utilized in the development of organic photovoltaic materials. The thiophene moiety is known for its electronic properties, which can enhance charge transport in organic solar cells. Research into thiophene derivatives has shown improvements in energy conversion efficiency, making this compound a candidate for further investigation in solar energy applications .

Sensors and Detection Systems

Due to its unique structural characteristics, this compound could also find applications in sensor technology. The ability of thiophene derivatives to undergo oxidation-reduction reactions makes them suitable for developing electrochemical sensors for detecting various analytes .

Environmental Applications

Biodiesel Additives

Recent studies have explored the use of heterocyclic compounds like this compound as additives to biodiesel to enhance oxidative stability. This application is crucial for improving the shelf life and performance of biodiesel fuels .

Case Studies

Mechanism of Action

The compound exerts its effects through various mechanisms:

Molecular Targets: : Often targets specific enzymes or receptors, modulating their activity.

Pathways Involved: : Depending on the context, it can interact with metabolic or signaling pathways, either activating or inhibiting them based on its structural conformation and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a comparative analysis using evidence from patents, journals, and pharmacopeial data.

Sulfonamide-Linked Dihydroquinoline Derivatives

- N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (): Structural Similarity: Shares the 3,4-dihydroquinoline sulfonyl group. Key Differences: Incorporates a cyanoquinoline core and a tetrahydrofuran-oxy substituent, which may enhance metabolic stability compared to the thiophene core in the target compound. Pharmacological Implications: The trifluoromethyl group in this analog likely increases binding affinity to hydrophobic enzyme pockets, a feature absent in the target compound .

- 4-(3,4-Dihydroquinolin-1(2H)-yl)-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carboxylic Acid Ethyl Ester (): Structural Similarity: Contains a dihydroquinoline sulfonyl linkage and ester group. Key Differences: Replaces the thiophene with a nitroquinoline scaffold, introducing strong electron-withdrawing effects. The ethyl ester may reduce bioavailability compared to the methyl ester in the target compound.

Thiophene-Based Analogs

- Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (): Structural Similarity: Shares the thiophene-2-carboxylate core. Key Differences: Substituted with a pyrazolopyrimidine-chromene system instead of the benzamido-dihydroquinoline group.

Sulfur-Containing Heterocycles

- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Structural Similarity: Features a sulfur-containing heterocycle (pyrazole) with aromatic substituents. The trifluoromethyl group enhances electronegativity, which may improve membrane permeability relative to the target compound’s phenyl group .

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notes |

|---|---|---|---|---|

| Methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate | Thiophene | Benzamido-sulfonyl-dihydroquinoline, phenyl, methyl ester | ~500 (estimated) | Combines sulfonamide and quinoline |

| N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide | Quinoline | Cyano, tetrahydrofuran-oxy, trifluoromethyl, piperidinylidene | ~600 (estimated) | Enhanced metabolic stability |

| Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate | Thiophene | Pyrazolopyrimidine-chromene, fluoro | 560.2 (exact) | Anticancer candidate |

| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | Pyrazole | Chlorophenylsulfanyl, trifluoromethyl | ~300 (estimated) | High electronegativity |

Research Findings and Implications

- Sulfonamide-Dihydroquinoline Hybrids: The target compound’s dihydroquinoline sulfonyl group is critical for binding to ATP pockets in kinases, as seen in analogs like those in and . However, its thiophene core may limit solubility compared to quinoline-based derivatives .

- Thiophene vs. Pyrazole analogs () prioritize electronic effects over structural bulk .

Biological Activity

Methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research studies.

Chemical Structure

The compound's structure includes a thiophene core, a sulfonamide group, and a quinoline moiety. Its molecular formula is , and its systematic name reflects its intricate arrangement of functional groups.

Synthesis

The compound can be synthesized through a multi-step reaction involving the coupling of various precursors. A notable method involves a copper-catalyzed three-component reaction that efficiently forms the desired product with high yields . The synthesis typically requires careful control of reaction conditions to optimize yield and purity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of derivatives related to this compound. For instance, compounds with similar structures have shown significant inhibitory effects against viruses such as MERS-CoV. One derivative demonstrated an IC50 value of 86 nM with low cytotoxicity, indicating a promising therapeutic profile .

Antitumor Activity

In vitro studies have evaluated the antitumor effects of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with tumor growth and survival.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in metabolic pathways critical for cell survival.

- Receptor Modulation : The quinoline moiety may interact with GPR40 receptors, influencing metabolic processes .

Study 1: Antiviral Efficacy

A study conducted on a series of quinoline derivatives, including those structurally related to the target compound, revealed potent antiviral activity against RNA viruses. The derivatives exhibited favorable pharmacokinetic properties and low toxicity in animal models, indicating their potential for further development as antiviral agents.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related compounds demonstrated that they could significantly reduce tumor size in xenograft models. The study reported that treatment led to decreased expression of proliferation markers and increased apoptosis in tumor tissues.

Data Tables

Q & A

Q. Q1. What are the key structural features of methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate, and how do they influence its physicochemical properties?

The compound combines a thiophene-carboxylate core with a sulfonamide-linked dihydroquinoline moiety. The sulfonyl group enhances polarity and hydrogen-bonding potential, while the phenylthiophene and methyl ester groups contribute to lipophilicity. Computational tools like molecular dynamics simulations or DFT calculations can predict solubility and stability by analyzing bond angles (e.g., C–S–O bond geometry) and substituent effects . Experimental validation via HPLC or X-ray crystallography is recommended to confirm computational models.

Q. Q2. What synthetic methodologies are commonly employed to prepare this compound?

A multi-step approach is typical:

Sulfonylation : React 3,4-dihydroquinoline with 4-chlorosulfonylbenzoyl chloride to form the sulfonylbenzamide intermediate.

Amidation : Couple the intermediate with methyl 3-amino-5-phenylthiophene-2-carboxylate via carbodiimide-mediated coupling (e.g., EDCI/HOBt).

Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .

Key challenges include controlling regioselectivity during sulfonylation and minimizing ester hydrolysis during amidation.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Contradictions often arise from assay-specific variables (e.g., cell permeability, protein binding). A systematic approach includes:

- Dose-response profiling : Compare IC50 values in cell-free (e.g., enzyme inhibition) vs. cell-based assays .

- Metabolic stability studies : Use liver microsomes to assess if esterase-mediated hydrolysis alters activity .

- Control experiments : Test metabolites (e.g., free carboxylic acid derivative) to identify active species.

Q. Q4. What strategies optimize the compound’s bioavailability without compromising target affinity?

- Prodrug design : Replace the methyl ester with tert-butyl or pivaloyloxymethyl esters to enhance oral absorption while maintaining intracellular activation .

- Crystallography-guided modification : Adjust the dihydroquinoline substituents to balance LogP (targeting 2–3) and polar surface area (<140 Ų) .

- In silico modeling : Use molecular docking to predict interactions with efflux transporters (e.g., P-gp) and modify substituents accordingly.

Q. Q5. How can researchers validate the compound’s mechanism of action when structural analogs exhibit off-target effects?

- Competitive binding assays : Use radiolabeled ligands or fluorescent probes to confirm target engagement.

- CRISPR/Cas9 knockout models : Eliminate the putative target protein in cell lines and assess residual activity .

- Thermodynamic profiling : Measure enthalpy-entropy compensation via ITC to distinguish specific vs. nonspecific binding .

Methodological Considerations

Q. Q6. What analytical techniques are critical for characterizing batch-to-batch variability in synthesis?

- NMR spectroscopy : Compare integration ratios of aromatic protons (δ 7.2–8.5 ppm) to detect incomplete sulfonylation or ester degradation .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of SO2 or COOCH3).

- Chiral HPLC : Ensure enantiomeric purity if stereocenters are present in intermediates .

Q. Q7. How should researchers design stability studies under physiological conditions?

- pH-dependent degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C and monitor via LC-MS.

- Light/oxygen sensitivity : Store samples under UV light or in open vials to assess photodegradation/oxidation.

- Accelerated stability testing : Use Arrhenius plots to extrapolate shelf-life from high-temperature data .

Data Interpretation and Reporting

Q. Q8. What statistical frameworks are appropriate for analyzing dose-response data with high variability?

- Nonlinear mixed-effects modeling (NLME) : Accounts for inter-experiment variability in IC50 determinations.

- Bootstrap resampling : Generates confidence intervals for EC50 values when replicates are limited .

- Meta-analysis : Aggregate data from multiple labs using standardized protocols (e.g., OECD guidelines).

Q. Q9. How can researchers address discrepancies between computational predictions and experimental results in SAR studies?

- Force field refinement : Adjust parameters in molecular mechanics simulations to better reflect observed conformations.

- Solvent effects : Include explicit solvent molecules (e.g., water, DMSO) in docking studies to improve accuracy .

- Experimental validation : Synthesize and test computationally prioritized analogs to iteratively refine models.

Ethical and Regulatory Compliance

Q. Q10. What documentation is essential for publishing studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.